molecular formula C13H15F3N2O3 B2909295 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1484775-54-3

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B2909295
CAS No.: 1484775-54-3
M. Wt: 304.269
InChI Key: JBIWPKURWFJJPK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 1484775-54-3) is a synthetic organic compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol. This compound serves as a valuable chemical intermediate and research tool, particularly in medicinal chemistry. Its structure incorporates a 4-hydroxyphenylpiperazine moiety, which is a recognized pharmacophore in the development of enzyme inhibitors. Scientific studies have identified the 4-(1-piperazinyl)phenol group as a competitive inhibitor of tyrosinase (IC50 = 28.9 µM), the key enzyme in melanin biosynthesis, suggesting its potential application in the research of anti-melanogenic agents and treatments for skin hyperpigmentation disorders . The molecule is structurally characterized by a trifluoroethyl carboxylate group, which significantly influences its physicochemical properties. The incorporation of the trifluoromethyl (-CF3) group is a common strategy in modern drug design, as it can enhance a compound's metabolic stability, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile . This makes the compound a versatile building block for the synthesis of more complex molecules, including potential bifunctional compounds for targeted protein degradation, such as proteolysis-targeting chimeras (PROTACs) . As a key intermediate, it can be used to create new chemical entities for various therapeutic areas, including oncology and central nervous system disorders. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)9-21-12(20)18-7-5-17(6-8-18)10-1-3-11(19)4-2-10/h1-4,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIWPKURWFJJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-hydroxyphenylpiperazine with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Types of Reactions:

  • Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The piperazine ring can undergo reduction to form a piperazine derivative with different functional groups.

  • Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Piperazine derivatives with different functional groups

  • Substitution: Various substituted trifluoroethyl compounds

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed as a fluorescent probe in biological imaging studies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS or Reference) Substituents on Piperazine Key Structural/Functional Differences Biological Implications References
Target Compound 4-(4-Hydroxyphenyl); 2,2,2-trifluoroethyl carboxylate Hydroxyl (H-bond donor); trifluoroethyl (lipophilic) Enhanced solubility and metabolic stability -
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-methoxyphenyl); ethyl carboxylate; piperidine core Methoxy (H-bond acceptor); piperidine ring Reduced basicity vs. piperazine
1-(4-Fluorobenzyl)piperazine derivatives 4-fluorobenzyl Fluorine (electronegative); benzyl group Improved bioavailability
Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate 3-oxo; trifluoroethyl Ketone (conformational rigidity); trifluoroethyl Potential enzyme inhibition
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine 4-(4-fluorophenyl)-thiazolyl Thiazole (aromatic π-system); fluorine Enhanced receptor binding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethyl; chlorophenyl carboxamide Chlorine (lipophilic); carboxamide (H-bonding) Altered target selectivity

Functional Group Analysis

Trifluoroethyl vs. Ethyl Carboxylates

The trifluoroethyl group in the target compound increases lipophilicity and resistance to enzymatic hydrolysis compared to ethyl carboxylates (e.g., Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ). Fluorine’s electronegativity stabilizes the ester bond, prolonging half-life in biological systems .

Hydroxyphenyl vs. Fluorophenyl/Chlorophenyl

The 4-hydroxyphenyl group provides a hydrogen-bonding site absent in fluorophenyl (e.g., 1-(4-fluorobenzyl)piperazine ) or chlorophenyl (e.g., N-(4-chlorophenyl)carboxamide ) analogs. This may enhance binding to polar residues in target proteins.

Piperazine vs. Piperidine Core

Piperazine derivatives generally exhibit higher basicity than piperidine analogs due to the additional nitrogen atom, influencing protonation states and membrane permeability .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Trifluoroethyl esters resist esterase-mediated hydrolysis better than ethyl esters, as seen in benzyl 3-oxo-4-(trifluoroethyl)piperazine derivatives .
  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar substituents like thiazole or benzyl groups .
  • Bioavailability : Fluorine substitution (e.g., 4-fluorobenzyl ) enhances passive diffusion across membranes, a property shared with the trifluoroethyl group .

Biological Activity

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, identified by its CAS number 1484775-54-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Basic Information

PropertyValue
Chemical FormulaC₁₃H₁₅F₃N₂O₃
Molecular Weight304.27 g/mol
IUPAC NameThis compound
AppearanceOil
Storage TemperatureRoom Temperature

Structural Characteristics

The compound features a piperazine ring substituted with a 4-hydroxyphenyl group and a trifluoroethyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly tyrosinase (TYR), which is involved in melanin biosynthesis. The inhibition of TYR can lead to applications in treating hyperpigmentation disorders and other skin conditions .

Efficacy in Biological Assays

In vitro studies have demonstrated that derivatives of the piperazine class can effectively inhibit TYR activity:

  • IC50 Values : Compounds derived from the 4-(4-hydroxyphenyl)piperazine structure have shown promising IC50 values against TYR:
    • Compound 1 : IC50 = 28.9 μM
    • Compound 10 : IC50 = 3.8 μM (most potent) .

These compounds also displayed antioxidant properties, indicating their potential as therapeutic agents with dual functions—both inhibiting melanin production and scavenging free radicals.

Case Studies and Research Findings

  • Inhibition of Melanin Production : A study reported that certain derivatives significantly reduced melanin production in B16F10 melanoma cells, confirming their potential as anti-melanogenic agents. The most effective compound was noted for its low cytotoxicity and high efficacy in inhibiting TYR activity .
  • Cell Viability Assays : MTT assays indicated that selected compounds maintained cell viability up to concentrations of 25 μM, showcasing their safety profile alongside their biological efficacy .
  • Comparative Studies : The efficacy of these compounds was compared to standard inhibitors such as kojic acid, revealing superior inhibition rates for some novel derivatives based on the piperazine scaffold .

Summary of Biological Activity Findings

CompoundTarget EnzymeIC50 (μM)Cell Viability (up to μM)Notes
Compound 1TYR28.910Competitive inhibitor
Compound 10TYR3.825Most potent; low cytotoxicity

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